molecular formula C19H31N7O10S2 B1666518 Aztreonam Lysine CAS No. 827611-49-4

Aztreonam Lysine

Cat. No.: B1666518
CAS No.: 827611-49-4
M. Wt: 581.6 g/mol
InChI Key: KPPBAEVZLDHCOK-JHBYREIPSA-N
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Description

Aztreonam lysine is a lyophilized formulation specifically designed for inhalation research, notably in studies related to cystic fibrosis (CF) . Its primary research value lies in its selective activity against Gram-negative aerobic bacteria, including Pseudomonas aeruginosa, by inhibiting bacterial cell wall synthesis through high-affinity binding to penicillin-binding protein 3 (PBP-3) . This mechanism of action is bactericidal and stable against many beta-lactamases . In research settings, this compound is a critical tool for investigating chronic airway infections. Clinical studies have demonstrated its effectiveness in improving lung function and reducing the bacterial density of P. aeruginosa in sputum in CF models . The lysine salt formulation was developed to improve airway tolerability compared to the arginine formulation used for injection . It is typically administered in a 28-day on/off cycle regimen at a dose of 75 mg three times daily . Studies have shown that its antibacterial activity is not significantly antagonized by sputum in CF models, and it maintains activity against many multidrug-resistant P. aeruginosa strains . This product is supplied as a single-use vial containing 75 mg of aztreonam (as lysine) for reconstitution . It is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

827611-49-4

Molecular Formula

C19H31N7O10S2

Molecular Weight

581.6 g/mol

IUPAC Name

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid;(2S)-2,6-diaminohexanoic acid

InChI

InChI=1S/C13H17N5O8S2.C6H14N2O2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22;7-4-2-1-3-5(8)6(9)10/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25);5H,1-4,7-8H2,(H,9,10)/b17-8-;/t5-,7-;5-/m00/s1

InChI Key

KPPBAEVZLDHCOK-JHBYREIPSA-N

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N\OC(C)(C)C(=O)O)/C2=CSC(=N2)N.C(CCN)C[C@@H](C(=O)O)N

Canonical SMILES

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N.C(CCN)CC(C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aztreonam lysine;  Corus 1020;  Aztreonam lysinate;  Corus1020;  Corus-1020; 

Origin of Product

United States

Preparation Methods

Reaction Conditions and Stoichiometry

The molar ratio of aztreonam to L-lysine is critical for optimal salt formation. Patent data specify a preferred range of 1:1 to 1:2.1 (aztreonam:lysine), with excess lysine ensuring complete protonation of the antibiotic. The reaction is conducted in chilled water (0–5°C) to minimize degradation, with gradual addition of lysine solution to an aztreonam suspension. The resulting mixture is adjusted to a pH ≤5.5 to enhance stability, as higher pH levels accelerate decomposition.

Example Synthesis Protocol:

  • Aztreonam: 5.00 g (12.2% moisture) suspended in 25 mL distilled water at 0–5°C.
  • L-Lysine: 2.70 g dissolved in 13.5 mL water, added dropwise to the aztreonam suspension.
  • Outcome: A clear solution filtered through a glass filter and processed via freeze-drying, spray-drying, or precipitation.

Isolation Techniques for Amorphous this compound

The amorphous solid form of this compound is preferred for inhalation due to its solubility and stability. Three industrial-scale isolation methods have been validated:

Freeze-Drying (Lyophilization)

Freeze-drying produces a flake-like amorphous solid with low moisture content (3–6%). The process involves:

  • Rapid freezing of the aqueous solution at -40°C.
  • Primary drying under vacuum (0.1–0.2 mbar) at -25°C to sublimate ice.
  • Secondary drying at 25°C to reduce residual moisture.

Product Characteristics:

  • Appearance: White to yellowish flakes.
  • Stability: Retains ≥63% aztreonam potency after 3 months at 2–8°C.

Spray-Drying

Spray-drying generates a free-flowing powder suitable for nebulization. Key parameters for a Büchi B-191 spray dryer include:

Parameter Range
Inlet temperature 115–195°C
Outlet temperature 45–127°C
Pump speed 240–750 mL/h
Aspirator rate 31.5 m³/h
Solution concentration 7–29% (w/w)

Product Characteristics:

  • Moisture content: 4–7%.
  • Particle size: Adjustable via inlet temperature and aspirator rate.
  • Yield: 62–77% in optimized runs.

Solvent Precipitation

Precipitation in organic solvents (e.g., ethanol, acetone) achieves high purity by exploiting the salt’s low solubility in non-aqueous media. The protocol involves:

  • Dropwise addition of the aqueous this compound solution into chilled ethanol (0–5°C).
  • Stirring for 1 hour to ensure complete crystallization.
  • Filtration and drying at 38°C.

Critical Factors:

  • Ethanol water content: ≤9% (w/w) to prevent co-solubility.
  • Yield: 77% with impurity levels <0.3% area (HPLC).

Analytical Validation and Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assaying this compound purity and stability. The validated protocol includes:

  • Column: RP-18 (100 × 4.0 mm, 3 µm).
  • Mobile phase: 0.02 M KH₂PO₄ buffer (pH 2.0) with methanol (83:17 v/v).
  • Detection: UV at 230 nm.
  • Retention time: 2.3–10.2 minutes for aztreonam and degradants.

Impurity Limits:

  • Total impurities: <2.0% area.
  • Individual degradants: <0.5% area.

Stability Monitoring

Accelerated stability studies (25°C/60% RH) confirm that spray-dried this compound maintains:

  • Potency: 95–105% of label claim after 6 months.
  • Moisture content: <7% (Karl Fischer titration).

Comparative Analysis of Isolation Methods

Method Yield (%) Moisture (%) Particle Morphology Stability (3 Months)
Freeze-drying 70–75 3–6 Flakes ≥63% potency
Spray-drying 62–77 4–7 Free-flowing powder ≥95% potency
Precipitation 75–80 2–4 Fine powder ≥98% potency

Key Findings:

  • Spray-drying offers superior handling properties for inhalation devices.
  • Precipitation yields the highest purity but requires stringent solvent control.
  • Freeze-drying is optimal for long-term storage but less cost-effective.

Industrial Manufacturing and Regulatory Considerations

The FDA-approved process (NDA 050814) involves:

  • Mixing aztreonam and lysine in water for injection under nitrogen.
  • Filtering through 0.22 µm membranes to ensure sterility.
  • Filling into amber glass vials to prevent photodegradation.

Critical Quality Attributes:

  • Osmolality: ≤550 mOsm/kg after reconstitution.
  • pH: 4.5–6.0 to balance stability and tolerability.

Chemical Reactions Analysis

Freeze-Drying Method

  • Reactants : Aztreonam (free acid) and L-lysine in a molar ratio of 1:1 to 1:2.1.

  • Conditions : Aqueous solution at pH ≤ 5.5, followed by lyophilization.

  • Product : Amorphous white to yellowish flakes with 3–6% water content .

Spray-Drying Method

  • Parameters :

    Inlet Temperature (°C)Pump Speed (mL/h)Spray Flow (L/h)Outlet Temperature (°C)
    115–195240–750400–80045–127
  • Product : Free-flowing white to off-white powder (4–7% water) .

Precipitation Method

  • Process : Aztreonam lysine solution is precipitated in ethanol or acetone (0–9% water).

  • Yield : Amorphous solid with controlled particle size .

Stability and Degradation Reactions

This compound undergoes hydrolysis and pH-dependent degradation:

Hydrolysis of Beta-Lactam Bond

  • Reaction :

    Aztreonam lysineH2OOpen ring compound+L lysine\text{this compound}\xrightarrow{\text{H}_2\text{O}}\text{Open ring compound}+\text{L lysine}
  • Rate : 6–16% hydrolyzed in aqueous solutions, forming inactive metabolites .

pH Sensitivity

  • Optimal Stability : pH 4.5–6.0. Above pH 5.5, degradation accelerates .

  • Degradation Products : Include β-lactam ring-opened derivatives and sulfonic acid byproducts .

Impurity Formation

Key impurities identified during synthesis and storage:

Impurity Source Detection Method
Open-ring degradantHydrolysis of β-lactam bondHPLC (Retention time: ~2.3 min)
Sulfonic acid derivativesOxidation of sulfamate groupUV spectroscopy (230 nm)
DiastereomersEpimerization at C3/C4 positionsChiral HPLC

High-Performance Liquid Chromatography (HPLC)

  • Column : RP-18 (50–100 mm × 4.0–4.6 mm, 3 µm).

  • Mobile Phase : 0.02 M KH2_2PO4_4 buffer (pH 2.0–3.0) + methanol (17–20% v/v).

  • Detection : UV at 230–270 nm .

Stability-Indicating Assay

  • Conditions :

    ParameterValue
    Buffer0.02 M KH2_2PO4_4 (pH 3.0)
    Flow rate1.5 mL/min
    Column temperature25°C
  • Applications : Quantifies aztreonam (95–105% purity) and detects impurities at ≤0.5% .

Interaction with Beta-Lactamases

This compound resists hydrolysis by most β-lactamases but interacts with specific enzymes:

Enzyme Interaction Outcome
TEM-1 β-lactamaseEnhanced hydrolysis with S164R mutationReduced activity against E. coli
Metallo-β-lactamase (MBL)Susceptible to hydrolysisSynergistic use with avibactam restores efficacy

Phage-Antibiotic Synergy (PAS)

Sub-MIC this compound (1.06 µg/mL) enhances phage E79 activity against P. aeruginosa:

  • Mechanism : Alters bacterial morphology (filamentation) and increases phage adsorption rate .

  • Adsorption Rate :

    5.3×106PFU mL1sec1(control)vs 1.2×106PFU mL1sec1(with AzLys)[6]5.3\times 10^{-6}\,\text{PFU mL}^{-1}\text{sec}^{-1}\,(\text{control})\,\text{vs }\,1.2\times 10^{-6}\,\text{PFU mL}^{-1}\text{sec}^{-1}\,(\text{with AzLys})\,[6]

Scientific Research Applications

Clinical Applications

1. Cystic Fibrosis Treatment

Aztreonam lysine has been extensively studied for its effectiveness in treating lung infections in cystic fibrosis patients. Clinical trials have demonstrated significant improvements in respiratory function and reduced bacterial load in the lungs.

  • Efficacy Studies : A randomized controlled trial involving 211 cystic fibrosis patients showed that this compound significantly increased the time to require additional antibiotics compared to placebo (92 days vs. 71 days) . It also improved forced expiratory volume in one second (FEV1) and respiratory symptoms as measured by the Cystic Fibrosis Questionnaire-Revised .
StudyPopulationTreatmentKey Findings
McCoy et al., 2008162 patientsAztreonam 75 mg TID vs. placeboImproved FEV1 by 4.5%
Retsch-Bogart et al., 2009142 patientsAztreonam 75 mg TID vs. placeboImproved FEV1 by 8.03%
Oermann et al., 2011268 patientsAztreonam 75 mg TID vs. TobramycinSimilar improvements in respiratory function

2. Bronchiectasis Management

Recent studies have explored the use of this compound in patients with bronchiectasis, a condition characterized by chronic cough and sputum production. A post hoc analysis indicated that treatment with this compound led to significant improvements in cough and sputum production but noted some deterioration in breathlessness .

Pharmacological Insights

Pharmacokinetics : After inhalation, this compound achieves peak sputum concentrations within minutes, allowing for effective localized treatment while minimizing systemic exposure. This property is crucial for patients with compromised lung function .

Safety Profile : The safety profile of this compound is comparable to other inhaled antibiotics used for cystic fibrosis. Common adverse effects include cough and throat irritation, but serious adverse events are rare .

Case Studies

Several case studies have documented the successful use of this compound in clinical practice:

  • Case Study 1 : A 10-year-old cystic fibrosis patient treated with this compound showed a marked reduction in Pseudomonas aeruginosa sputum density and an improvement in FEV1 after a course of treatment lasting four weeks.
  • Case Study 2 : An adult patient with bronchiectasis experienced significant relief from chronic cough and sputum production after receiving this compound therapy over a six-month period.

Mechanism of Action

Aztreonam lysine exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding protein 3 (PBP3) in the bacterial cell wall, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the formation of defective cell walls and ultimately bacterial cell death . The high affinity of this compound for PBP3 makes it particularly effective against gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Aztreonam Lysine vs. Inhaled Tobramycin

Tobramycin, an aminoglycoside, is a cornerstone of inhaled antibiotic therapy for CF. Key comparisons include:

Parameter This compound Tobramycin
Mechanism Binds PBPs (β-lactam) Inhibits bacterial protein synthesis (aminoglycoside)
Dosing Regimen 75 mg three times daily via Altera nebulizer 300 mg twice daily via PARI LC Plus nebulizer
Efficacy (FEV1) +10.3% improvement vs. placebo (AIR-CF1 trial) ; superior to tobramycin in delaying exacerbations +6.3% improvement vs. placebo; shorter time to exacerbation vs. aztreonam
Microbiological Activity Reduces P. aeruginosa density by 1.45 log10 CFU/g Reduces density by 0.66 log10 CFU/g
Safety Lower incidence of productive cough; no ototoxicity or nephrotoxicity Higher risk of tinnitus and renal impairment
Resistance Trends No sustained resistance over 5 years Higher resistance rates with prolonged use

A 2012 head-to-head trial (n=273) found this compound extended the median time to exacerbation by 21 days compared to tobramycin (92 vs. 71 days, p=0.007) and improved CFQ-R respiratory scores more significantly (+5.01 vs. +2.1 points, p=0.02) .

This compound vs. Aztreonam Arginine

While both are aztreonam salts, the arginine formulation is unsuitable for inhalation due to airway inflammation risks . This compound’s lysine component enhances solubility and tolerability, achieving sputum concentrations up to 2,170 µg/g without systemic toxicity .

Synergy with Aminoglycosides

This compound exhibits synergistic effects with aminoglycosides like tobramycin against P. aeruginosa, enhancing bacterial killing and delaying resistance . This synergy supports combination therapy in refractory infections .

Pharmacokinetic and Pharmacodynamic Profile

Parameter This compound Tobramycin
Sputum Concentration 31–2,170 µg/g (peak at 10 minutes) 400–1,200 µg/g (peak at 1 hour)
Plasma Exposure Minimal (0.1–0.5 µg/mL) Low systemic absorption (0.5–2 µg/mL)
Elimination Renal (unchanged) Renal (unchanged)

This compound’s sputum-to-plasma ratio exceeds 100:1, ensuring high local efficacy with negligible systemic side effects .

Resistance and Clinical Outcomes

aeruginosa aztreonam MIC values (>8 µg/mL) despite repeated use, underscoring its resistance durability . In contrast, tobramycin-resistant isolates correlate with more frequent exacerbations and hospitalizations .

Biological Activity

Aztreonam lysine (AzLys) is a monocyclic beta-lactam antibiotic primarily effective against Gram-negative bacteria, particularly Pseudomonas aeruginosa. Its unique formulation allows for inhalation, making it particularly beneficial for patients with respiratory infections related to cystic fibrosis (CF) and other pulmonary conditions. This article delves into the biological activity of AzLys, highlighting its mechanisms, efficacy, and clinical implications based on diverse research findings.

Aztreonam acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), leading to the disruption of peptidoglycan cross-linking in the bacterial cell wall. This results in cell lysis and death, particularly effective against susceptible strains of Pseudomonas aeruginosa.

Pharmacokinetics

AzLys is administered via inhalation, allowing for high local concentrations in the lungs while minimizing systemic exposure. Key pharmacokinetic parameters include:

ParameterValue
Onset of ActionRapid (within minutes)
Peak Concentration10 minutes post-inhalation
Duration of Action24 hours
ExcretionVia active tubular secretion and glomerular filtration

Clinical Efficacy

Numerous studies have demonstrated the efficacy of AzLys in improving respiratory symptoms in patients with CF and bronchiectasis.

Case Studies and Research Findings

  • Cystic Fibrosis Patients :
    A study involving a 28-day treatment regimen showed significant improvements in respiratory function and symptoms among CF patients infected with Pseudomonas aeruginosa. Key findings included:
    • Mean CFQ-R respiratory score improvement of 9.7 points (p < 0.001).
    • FEV1 (Forced Expiratory Volume in 1 second) increased by 10.3% predicted (p < 0.001).
    • Reduction in sputum density of Pseudomonas aeruginosa by 1.453 log10 cfu/g (p < 0.001) .
  • Bronchiectasis Patients :
    In a post hoc analysis of AIR-BX studies, AzLys treatment resulted in:
    • Improvement in cough severity by 20% (p=0.002).
    • Sputum production improved by 25% (p<0.0001).
    • Notable improvements in sputum color and purulence .
  • Phage-Antibiotic Synergy :
    Research indicated that sub-MIC levels of AzLys could enhance the activity of bacteriophages against Pseudomonas aeruginosa. This synergy led to:
    • Increased adsorption rates and decreased infection latency for phages.
    • Enhanced reduction in biofilm growth compared to phage treatment alone .

Adverse Effects

While generally well-tolerated, some adverse reactions have been noted, including:

  • Dizziness
  • Productive cough
  • Respiratory symptoms consistent with CF lung disease .

Q & A

Q. What is the mechanism of action of aztreonam lysine, and how do its pharmacokinetic/pharmacodynamic (PK/PD) properties influence experimental design?

AZLI is a monobactam antibiotic targeting penicillin-binding proteins (PBPs) to inhibit cell wall synthesis in Gram-negative bacteria, notably Pseudomonas aeruginosa. Its PK/PD profile shows time-dependent killing, requiring concentrations ≥3–4× the minimum inhibitory concentration (MIC) for ≥50% of the dosing interval to maximize efficacy . Inhalation delivery via the Altera nebulizer achieves high sputum concentrations (31–2170 µg/g) and low systemic exposure, minimizing toxicity . Researchers should incorporate population PK models to account for high inter-subject variability in sputum concentrations, particularly in pediatric vs. adult populations .

Q. What are the standard methodologies for assessing AZLI efficacy in preclinical and clinical studies?

Preclinical studies often use agar diffusion assays to measure inhibition zones (e.g., against E. coli and S. aureus) at varying concentrations (0.27–1.41 µg/mL) . Clinical trials prioritize endpoints like change in forced expiratory volume in 1 second (FEV1 % predicted), sputum bacterial density (log10 CFU/g), and patient-reported outcomes (e.g., CF Questionnaire-Revised Respiratory Scale) . Standardized nebulizer protocols (e.g., 75 mg three times daily for 28 days) are critical for reproducibility .

Q. How are clinical trial endpoints validated for AZLI in cystic fibrosis (CF) research?

Phase III trials (e.g., AIR-CF1) validated FEV1 improvements (10.3% predicted) and CFQ-R Respiratory Scale scores (9.7-point increase) as primary endpoints . Secondary endpoints include time to exacerbation (prolonged by 21 days with AZLI vs. placebo) and sputum MIC stability . Researchers should use mixed-effects models to adjust for baseline lung function and antibiotic cycling effects .

Advanced Research Questions

Q. How can researchers address inter-subject variability in AZLI pharmacokinetics during trial design?

High variability in sputum concentrations (e.g., 31–2170 µg/g post-inhalation) necessitates stratified randomization by age and disease severity . Adaptive trial designs or Bayesian PK modeling can optimize dosing regimens, particularly for adolescents, who exhibit lower median sputum concentrations than adults .

Q. What synergies exist between AZLI and other antimicrobials, and how should combination therapies be tested?

Preclinical data show AZLI enhances phage activity (e.g., E79, phiKZ) against P. aeruginosa biofilms . Synergy with aminoglycosides (e.g., tobramycin) is documented in vitro and in vivo . Researchers should employ checkerboard assays or time-kill curves to quantify fractional inhibitory concentration indices (FICIs) and validate in chronic infection models .

Q. How should bacterial resistance to AZLI be monitored and analyzed in longitudinal studies?

Resistance is rare but monitored via serial sputum MIC testing. In clinical trials, AZLI did not induce resistance despite repeated use . Whole-genome sequencing of P. aeruginosa isolates can identify mutations in PBPs or efflux pumps. Researchers should use Kaplan-Meier analysis to track time to resistance emergence .

Q. What novel biomarkers or endpoints (e.g., lung clearance index) improve sensitivity in AZLI efficacy studies?

The lung clearance index (LCI), derived from multiple-breath washout tests, detects early ventilation heterogeneity in CF patients with near-normal FEV1. A single-center feasibility study demonstrated LCI’s utility in capturing AZLI’s effects beyond spirometry . Incorporate LCI as a secondary endpoint in trials targeting mild lung disease .

Q. How do contradictory findings on continuous vs. cyclical AZLI dosing inform policy and research?

NHS England’s evidence review found insufficient data supporting continuous AZLI use, despite level 1 evidence for 28-day cyclical regimens . Researchers should design pragmatic trials comparing continuous AZLI with cyclical tobramycin, using cost-effectiveness analyses (e.g., quality-adjusted life years) as secondary outcomes .

Q. What experimental models best replicate AZLI’s in vivo activity for preclinical testing?

Use CFTR-knockout murine models or ex vivo human bronchial epithelial cell cultures infected with mucoid P. aeruginosa. These systems capture AZLI’s penetration through mucus and biofilm disruption . For PK studies, employ sputum-agar plates to simulate drug diffusion in viscous CF sputum .

Q. How can MIC discrepancies between in vitro and in vivo settings be reconciled in AZLI research?

Discrepancies arise due to sputum pH, anaerobic microenvironments, and biofilm formation. Use modified broth microdilution assays with sputum-derived media or agar embedded with CF sputum to better mimic in vivo conditions .

Q. Methodological Recommendations

  • Statistical Analysis : Use mixed-effects regression for longitudinal FEV1 data and Cox proportional hazards models for time-to-event endpoints .
  • PK/PD Modeling : Apply Monte Carlo simulations to predict target attainment rates across patient subgroups .
  • Resistance Monitoring : Combine traditional MIC testing with metagenomic sequencing of sputum microbiota .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Aztreonam Lysine
Reactant of Route 2
Aztreonam Lysine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.